molecular formula C11H18N2O4 B107106 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)- CAS No. 4241-40-1

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)-

Cat. No. B107106
CAS RN: 4241-40-1
M. Wt: 242.27 g/mol
InChI Key: XYOPMDJVSWQZTM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound “2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)-” is also known as 3’-HYDROXYPENTOBARBITAL1. It has a molecular formula of C11H18N2O41. The average mass of the molecule is 242.272 Da and the monoisotopic mass is 242.126663 Da1.


I hope this information is helpful and I’m sorry I couldn’t provide a more comprehensive analysis. If you have any other questions or need further information, feel free to ask.


Scientific Research Applications

Synthesis and Structure Analysis

  • Oxidation of Uric Acid : This compound is synthesized through various routes, including the condensation of alloxan with ammonium salts. The resulting compounds, similar to 2,4,6(1H,3H,5H)-Pyrimidinetrione derivatives, show diabetogenic activity in rats, comparable to streptozotocin. The structures are confirmed using X-ray crystallography (Poje et al., 1983).

Cardiovascular and Antihypertensive Applications

  • Blood Pressure Lowering Effect : Pyrimidine 2, 4, 6-trione derivatives, including related structures, are effective in cardiovascular diseases due to their L-type calcium channel blockade activity. Molecular docking analysis indicates their potential as antihypertensive agents (Irshad et al., 2022).

Conformational Studies and Drug-Receptor Site Interactions

  • Solution Conformations : Studies on the solution conformations of similar barbituric acids indicate significant implications for drug-receptor interactions. This research helps understand how enantiomers of such compounds are discriminated at receptor sites (Daves et al., 1975).

Antimicrobial and Antifungal Applications

  • Antimicrobial Evolution and Defibrillation Threshold Studies : New dihydropyrimidine derivatives have been synthesized and tested for antimicrobial activity. These compounds, closely related to pyrimidine derivatives, show potent antibacterial and antifungal activities (Al-Juboori, 2020).

Antioxidant Properties

  • Synthesis and Antioxidant Properties : Research on pyrimidine derivatives, including structures like 2,4,6(1H,3H,5H)-Pyrimidinetrione, has shown that they have the potential to stimulate regeneration processes and exhibit antioxidant activity (Grabovskii et al., 2018).

Computational and Molecular Studies

  • Computational Study of Energies and Structures : Ab initio and density functional computations on 2,4,6-pyrimidinetrione and its anions have provided insights into the energies and structures of these molecules, contributing to a better understanding of their chemical behavior (Daskalova & Binev, 2006).

Antiviral Research

  • Original Series of Pyrimidine Derivatives as Antivirals : A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, similar in structure to 2,4,6(1H,3H,5H)-Pyrimidinetrione, have shown notable antiviral properties and have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).

properties

IUPAC Name

5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-4-11(6(2)5-7(3)14)8(15)12-10(17)13-9(11)16/h6-7,14H,4-5H2,1-3H3,(H2,12,13,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOPMDJVSWQZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874257
Record name BARBITURIC ACID,5-ET,5-(3-OH-1-ME)BUTYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)-

CAS RN

4241-40-1
Record name 3'-Hydroxypentobarbital
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004241401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BARBITURIC ACID,5-ET,5-(3-OH-1-ME)BUTYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)-
Reactant of Route 2
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)-
Reactant of Route 3
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)-
Reactant of Route 4
Reactant of Route 4
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)-
Reactant of Route 5
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)-
Reactant of Route 6
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)-

Citations

For This Compound
1
Citations
Y Tian, S La, J Li, S Ma, X Liu, L Gao - 2023 - researchsquare.com
Root-knot nematode (RKN) is a global menace to agricultural crop production. The role of root-associated microbes (RAMs) in plant protection against RKN infection remains unclear. …
Number of citations: 2 www.researchsquare.com

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